molecular formula C10H8NSe B12781041 8-Quinolineselenol, 2-methyl- CAS No. 560069-59-2

8-Quinolineselenol, 2-methyl-

Cat. No.: B12781041
CAS No.: 560069-59-2
M. Wt: 221.15 g/mol
InChI Key: TXFKONGMMLBWDR-UHFFFAOYSA-N
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Description

Significance of Selenium in Contemporary Chemical Research

Organoselenium chemistry, the study of compounds containing a carbon-selenium (C-Se) bond, has evolved from a niche curiosity into a significant field of research. oup.comrsc.org The first organoselenium compound, diethyl selenide (B1212193), was identified in 1836, but the field saw limited progress for many decades, partly due to the often malodorous and unstable nature of early examples. oup.comwikipedia.org A surge of interest began in the latter half of the 20th century, spurred by two pivotal discoveries: the essential role of selenium in biological systems and the development of powerful synthetic methods involving selenium reagents. oup.comnih.gov

In 1973, selenium was identified as a crucial component of the mammalian enzyme glutathione (B108866) peroxidase (GPx), which protects cells from oxidative damage. rsc.orgnih.govmedium.com This discovery highlighted that selenium, in the form of organoselenium compounds like the amino acid selenocysteine, is an essential micronutrient for humans and other mammals. wikipedia.orgyoutube.com Its absence can lead to significant health issues, including muscle and cardiac dysfunction. wikipedia.org The unique reactivity of selenium, which is more nucleophilic and more acidic than its sulfur analog, underpins its biological function and its utility in synthesis. wikipedia.org

In synthetic organic chemistry, selenium compounds are valued for their unique reactivity. nih.gov One of the most notable applications is the selenoxide elimination reaction, a mild and efficient method for introducing double bonds into organic molecules. wikipedia.orgnih.govmdpi.com This reaction, along with others like oxyselenenylations and selenocyclizations, provides chemists with tools to construct complex molecules under gentle conditions. nih.gov More recently, organoselenium compounds are being explored for their potential in materials science, as ligands in catalysis, and as a source for new therapeutic agents, including antifungal and anticancer drugs. rsc.orgorientjchem.orgnih.gov

Overview of Quinolineselenols in Chemical Synthesis and Materials Science

The quinoline (B57606) scaffold is a heterocyclic aromatic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.govwikipedia.orgbritannica.com First isolated from coal tar in 1834, quinoline and its derivatives have become foundational in medicinal chemistry and materials science. nih.govwikipedia.org The natural alkaloid quinine, an antimalarial drug, is a well-known example of a complex quinoline derivative. wikipedia.org The versatility of the quinoline ring system allows for diverse functionalization, leading to a wide array of pharmacological activities. orientjchem.orgnih.gov

While direct research on "quinolineselenols" is limited, the properties of this class of compounds can be inferred by examining their well-studied oxygen (quinolinol) and sulfur (quinolinethiol) analogs. The most pertinent analog to the title compound is 8-Quinolinol, 2-methyl-, also known as 8-hydroxyquinaldine (B167061). This compound is a powerful chelating agent, capable of forming stable complexes with various metal ions. oup.comnih.govresearchgate.net This chelating ability is leveraged in analytical chemistry for metal detection and in materials science. For instance, metal complexes of 2-methyl-8-quinolinol have been synthesized and investigated for use as luminescent materials in Organic Light Emitting Diodes (OLEDs). ijcce.ac.ir

Given that selenols (R-SeH) are known to be strong coordinating agents, it is highly probable that 8-Quinolineselenol, 2-methyl- would also exhibit potent chelating properties. The replacement of the oxygen atom in 8-hydroxyquinaldine with a larger, more polarizable selenium atom could lead to altered metal-binding affinities and selectivities, potentially offering unique advantages. Furthermore, the introduction of selenium can impart distinct electronic and photophysical properties, suggesting that metal complexes of quinolineselenols could be valuable candidates for novel functional materials. The corresponding sulfur analog, 2-methyl-8-quinolinethiol, is also known and used in coordination chemistry, further supporting the likely role of the selenium version as a versatile ligand. nih.gov

Historical Context of 8-Quinolineselenol, 2-methyl- within Organoselenium Chemistry

The history of 8-Quinolineselenol, 2-methyl- is intrinsically linked to the broader timelines of both quinoline chemistry and organoselenium chemistry. The parent quinoline structure was first identified by Friedlieb Ferdinand Runge in 1834. nih.gov Various synthetic routes to quinoline derivatives, such as the Skraup, Doebner-von Miller, and Combes syntheses, were developed in the late 19th and early 20th centuries, enabling widespread investigation of this chemical family. wikipedia.org

The field of organoselenium chemistry began with the isolation of diethyl selenide in 1836. rsc.orgwikipedia.org However, the field remained relatively dormant until the 1970s. rsc.org A confluence of discoveries during this period ignited major interest: the identification of selenium in the vital enzyme glutathione peroxidase in 1973 and the nearly simultaneous reports on the synthetic utility of the selenoxide elimination by researchers like Sharpless and Reich. rsc.orgnih.govnih.gov These developments established organoselenium compounds as both biologically essential and synthetically powerful.

Specific documentation on the first synthesis or discovery of 8-Quinolineselenol, 2-methyl- is not prominent in the chemical literature, suggesting it has been a compound of specialized research interest rather than one of broad historical impact. Its conceptualization follows logically from the extensive study of its oxygen analog, 2-methyl-8-quinolinol, which has been used as a chemical intermediate and ligand for decades. google.commdpi.com The synthesis of related precursors, such as 2-methyl-8-bromoquinoline and 2-methyl-8-aminoquinoline, has been described in patents and chemical literature, indicating that the necessary building blocks for creating the selenol derivative are accessible. google.comsigmaaldrich.com The study of this specific molecule likely represents a modern effort to combine the well-established quinoline framework with the unique properties of selenium to create novel ligands and functional materials.

Data Tables

Table 1: Physicochemical Properties of the Analog Compound 8-Quinolinol, 2-methyl-

This table provides data for the oxygen analog of the title compound, which is well-characterized in the literature.

PropertyValueSource(s)
IUPAC Name 2-methylquinolin-8-ol nist.govnih.govepa.gov
Other Names 8-Hydroxyquinaldine, 2-Methyloxine nist.govsigmaaldrich.com
CAS Number 826-81-3 nist.govsigmaaldrich.comsigmaaldrich.com
Molecular Formula C₁₀H₉NO nist.govnih.govsigmaaldrich.com
Molecular Weight 159.18 g/mol nih.govsigmaaldrich.comsigmaaldrich.com
Melting Point 71-73 °C sigmaaldrich.comsigmaaldrich.com
Boiling Point 267 °C sigmaaldrich.comsigmaaldrich.com

Properties

CAS No.

560069-59-2

Molecular Formula

C10H8NSe

Molecular Weight

221.15 g/mol

InChI

InChI=1S/C10H8NSe/c1-7-5-6-8-3-2-4-9(12)10(8)11-7/h2-6H,1H3

InChI Key

TXFKONGMMLBWDR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2[Se])C=C1

Origin of Product

United States

Synthetic Methodologies for 8 Quinolineselenol, 2 Methyl

Established Synthetic Routes and Reaction Conditions

Established synthetic routes for 2-methyl-8-substituted quinolines primarily involve the construction of the quinoline (B57606) ring system followed by functional group interconversion at the C8 position. The most plausible and established approach for the synthesis of 8-Quinolineselenol, 2-methyl- would involve the preparation of a suitable precursor, such as 2-methyl-8-aminoquinoline, followed by the introduction of the selenium moiety.

A common method for introducing a selenol group onto an aromatic ring is through the Sandmeyer-type reaction of a diazonium salt with a selenium reagent. This process would begin with the synthesis of 2-methyl-8-aminoquinoline, which can be achieved through classical methods like the Doebner-von Miller reaction using o-aminophenol and crotonaldehyde.

Once 2-methyl-8-aminoquinoline is obtained, it can be converted to the corresponding diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The subsequent reaction of this diazonium salt with a selenium nucleophile, such as potassium selenocyanate (B1200272) (KSeCN), would yield the intermediate 2-methyl-8-selenocyanatoquinoline. nih.govacs.orgacs.org The final step would involve the hydrolysis or reduction of the selenocyanate group to the desired 8-Quinolineselenol, 2-methyl-. Reduction of the intermediate diselenide, formed from the selenocyanate, with a reducing agent like sodium borohydride (B1222165) is a common method to generate aryl selenols. researchgate.net

Table 1: Proposed Established Synthetic Route for 8-Quinolineselenol, 2-methyl-

StepReactionReactantsReagents/ConditionsProduct
1Doebner-von Miller Reactiono-Aminophenol, CrotonaldehydeAcid catalyst (e.g., HCl), Oxidizing agent2-Methyl-8-hydroxyquinoline
2Amination2-Methyl-8-hydroxyquinolineAmmonia, High temperature and pressure2-Methyl-8-aminoquinoline
3Diazotization2-Methyl-8-aminoquinolineNaNO₂, aq. HCl, 0-5 °C2-Methylquinoline-8-diazonium chloride
4Selenocyanation2-Methylquinoline-8-diazonium chlorideKSeCN, Cu(I) catalyst (optional)2-Methyl-8-selenocyanatoquinoline
5Reduction to Selenol2-Methyl-8-selenocyanatoquinolineNaBH₄, Ethanol8-Quinolineselenol, 2-methyl-

An alternative approach could involve the synthesis of 2-methyl-8-haloquinoline (e.g., 8-bromo-2-methylquinoline) as a precursor. This can be synthesized via the Skraup reaction of o-bromoaniline with crotonaldehyde. rsc.org Subsequent nucleophilic substitution of the halide with a selenium nucleophile, such as sodium hydrogen selenide (B1212193) (NaHSe), could potentially yield the target compound. However, nucleophilic aromatic substitution on unactivated aryl halides can be challenging.

Advanced Synthetic Strategies and Novel Precursor Development

Recent advancements in organic synthesis offer more sophisticated and efficient routes to quinoline derivatives, which can be adapted for the synthesis of 8-Quinolineselenol, 2-methyl-. These strategies often involve transition-metal-catalyzed cross-coupling reactions and C-H activation/functionalization.

A modern approach would be the direct C-H selenation of a pre-formed 2-methylquinoline. This would eliminate the need for pre-functionalized starting materials like 8-amino or 8-haloquinolines. While direct C-H selenation of quinolines is still a developing area, methods involving palladium or copper catalysis with a suitable selenium source (e.g., N-phenylselenophthalimide or diphenyl diselenide) could be explored.

Another advanced strategy involves the development of novel precursors. For instance, the synthesis of a 2-methyl-8-boronic acid or ester derivative of quinoline could serve as a versatile intermediate. This boronic acid derivative could then undergo a copper- or palladium-catalyzed cross-coupling reaction with a selenium electrophile to introduce the selenium moiety. nih.gov

Table 2: Comparison of Traditional vs. Advanced Synthetic Precursors

PrecursorSynthetic UtilityAdvantagesDisadvantages
2-Methyl-8-aminoquinolineDiazotization and Sandmeyer-type reaction.Well-established chemistry, readily accessible starting materials.Multi-step synthesis, use of potentially hazardous diazonium salts.
2-Methyl-8-haloquinolineNucleophilic substitution or cross-coupling reactions.Can be synthesized via established quinoline syntheses.Nucleophilic substitution can be difficult; cross-coupling requires catalysts.
2-Methylquinoline-8-boronic acidCross-coupling with selenium electrophiles.High functional group tolerance, milder reaction conditions.Requires an additional step to install the boronic acid group.
2-MethylquinolineDirect C-H selenation.Atom-economical, reduces synthetic steps.Requires development of specific catalysts and reaction conditions, potential regioselectivity issues.

Green Chemistry Approaches in the Synthesis of 8-Quinolineselenol, 2-methyl-

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of 8-Quinolineselenol, 2-methyl- would involve several considerations.

For the initial quinoline ring synthesis, traditional methods like the Skraup and Doebner-von Miller reactions often use harsh acidic conditions and generate significant waste. Greener alternatives include microwave-assisted synthesis, which can reduce reaction times and energy consumption, and the use of heterogeneous catalysts that can be easily recovered and reused. nih.govacs.orgtandfonline.com For example, solid acid catalysts or supported metal nanoparticles can replace corrosive mineral acids. acs.org The use of greener solvents like water or ionic liquids is also a key aspect. du.edu.eg

In the selenation step, the use of toxic and volatile selenium reagents should be minimized. The development of stable and less hazardous selenium-transfer agents is an active area of research. Furthermore, catalytic methods for C-Se bond formation are inherently greener than stoichiometric reactions as they reduce waste. Electrochemical methods for generating the selenol or its precursor from a stable source like elemental selenium also represent a green alternative. mdpi.com

Table 3: Green Chemistry Considerations for the Synthesis of 8-Quinolineselenol, 2-methyl-

Synthetic StepTraditional MethodGreen Alternative
Quinoline Ring FormationSkraup/Doebner-von Miller with strong acids.Microwave-assisted synthesis, heterogeneous acid catalysis, use of water or ionic liquids as solvents. nih.govacs.orgtandfonline.comdu.edu.eg
Introduction of SeleniumStoichiometric use of selenium reagents (e.g., H₂Se).Catalytic C-H selenation, use of stable selenium sources (e.g., elemental selenium with in situ reduction), electrochemical methods. mdpi.com
Overall ProcessMulti-step synthesis with purification at each step.One-pot or tandem reactions to reduce workup and solvent use.

Scale-Up Considerations for Laboratory to Preparative Synthesis of 8-Quinolineselenol, 2-methyl-

Scaling up the synthesis of 8-Quinolineselenol, 2-methyl- from a laboratory to a preparative scale introduces several practical challenges that need to be addressed to ensure safety, efficiency, and cost-effectiveness.

Key considerations for the scale-up of the proposed synthetic routes include:

Heat Management: Many of the reactions involved in quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, are highly exothermic. Effective heat management through appropriate reactor design and cooling systems is crucial to prevent runaway reactions.

Reagent Handling: The use of hazardous reagents, such as strong acids, oxidizing agents, and potentially toxic selenium compounds, requires careful handling procedures and appropriate personal protective equipment on a larger scale. The handling of gaseous reagents like hydrogen selenide, if used, would require specialized equipment.

Work-up and Purification: The purification of the final product and intermediates on a large scale can be challenging. Crystallization is often the preferred method for purification on a preparative scale as it can be more cost-effective and scalable than chromatography.

Process Safety: A thorough process safety analysis, including a Hazard and Operability (HAZOP) study, should be conducted before any scale-up is attempted. This would identify potential hazards and ensure that appropriate control measures are in place.

Cost of Goods: The cost of starting materials, reagents, and solvents becomes a significant factor on a larger scale. The development of a cost-effective and efficient synthetic route is paramount for preparative synthesis.

The choice of a synthetic route for scale-up would likely favor a process that avoids highly energetic or hazardous intermediates, uses readily available and inexpensive starting materials, and involves simple and robust purification procedures.

Coordination Chemistry of 8 Quinolineselenol, 2 Methyl

Ligand Design Principles and Coordination Modes

The design of 2-methyl-8-quinolineselenol as a ligand is predicated on the foundational structure of 8-hydroxyquinoline (B1678124) (oxine), a celebrated chelating agent in coordination chemistry. The introduction of a selenium atom in place of oxygen and the addition of a methyl group at the 2-position significantly influence its electronic and steric properties, thereby dictating its coordination behavior with metal ions.

Monodentate Coordination Mechanisms

While typically acting as a bidentate ligand, 2-methyl-8-quinolineselenol can exhibit monodentate coordination under specific conditions. In this mode, it would coordinate to a metal center through either the nitrogen of the quinoline (B57606) ring or the selenium atom.

Coordination solely through the nitrogen atom is more likely if the selenol proton has not been removed, leaving the selenium atom protonated. This might occur in strongly acidic conditions or with metal ions that have a low affinity for soft donor atoms like selenium. Conversely, monodentate coordination through the deprotonated selenolate is also a possibility, particularly with soft metal ions that exhibit a strong preference for selenium over nitrogen. The presence of bulky ancillary ligands on the metal center could also sterically hinder bidentate chelation, favoring a monodentate binding mode.

Bidentate (N,Se) Chelation and Ring Strain Analysis

The most common and stable coordination mode for 2-methyl-8-quinolineselenol is bidentate chelation, involving the simultaneous coordination of the quinoline nitrogen and the deprotonated selenium atom to a metal center. This forms a stable five-membered chelate ring.

The bite angle of the ligand, which is the N-M-Se angle (where M is the metal), is a critical factor in determining the stability of the resulting complex. For an ideal five-membered chelate ring, the bite angle is typically around 90 degrees. The geometry of the 8-quinolineselenol framework naturally accommodates this, minimizing ring strain. The introduction of the methyl group at the 2-position, adjacent to the coordinating nitrogen atom, introduces steric bulk. This steric hindrance can influence the geometry of the complex and potentially cause some distortion from an ideal coordination geometry, leading to a slight increase in ring strain compared to the unsubstituted 8-quinolineselenol. This effect is well-documented in the analogous 2-methyl-8-quinolinol complexes.

Multidentate Coordination with Auxiliary Ligands

2-methyl-8-quinolineselenol can participate in the formation of more complex coordination architectures through the inclusion of auxiliary ligands. These additional ligands can satisfy the remaining coordination sites of the metal ion, leading to complexes with varied geometries and properties. For instance, in an octahedral complex, a metal ion might coordinate to two bidentate 2-methyl-8-quinolineselenol ligands and two monodentate auxiliary ligands, such as halide ions or solvent molecules.

Synthesis and Characterization of Metal Complexes of 8-Quinolineselenol, 2-methyl-

The synthesis of metal complexes of 2-methyl-8-quinolineselenol would typically involve the reaction of a metal salt with the ligand in a suitable solvent. The deprotonation of the selenol group is often necessary for coordination, which can be achieved by adding a base or by using a metal salt that can facilitate this deprotonation.

Transition Metal Complexes (e.g., d-block elements)

Given the soft nature of the selenium donor atom, 2-methyl-8-quinolineselenol is expected to form stable complexes with soft and borderline transition metals of the d-block. This includes metals such as platinum(II), palladium(II), gold(I), and copper(I). The analogous 2-methyl-8-quinolinol has been shown to form complexes with a variety of transition metals. For instance, platinum(II) complexes with derivatives of 2-methyl-8-quinolinol have been synthesized and characterized. ijcce.ac.ir

A hypothetical reaction for the formation of a platinum(II) complex could be:

2 [2-methyl-8-quinolineselenol] + K₂[PtCl₄] → Pt(2-methyl-8-quinolineselenolato)₂ + 2 KCl + 2 HCl

The characterization of such complexes would rely on techniques such as X-ray crystallography to determine the solid-state structure, NMR spectroscopy to probe the structure in solution, and UV-Vis spectroscopy to study the electronic transitions.

Table 1: Representative Transition Metal Complexes of Related 8-Quinolinol Ligands

MetalLigandOther LigandsFormulaReference
Zinc(II)2-methyl-8-quinolinolIodide(C₁₀H₁₀NO)[ZnI₂(C₁₀H₉NO)]
Platinum(II)5,7-dichloro-2-methyl-8-quinolinolDMSO, Chloride[Pt(C₁₀H₇Cl₂NO)(DMSO)Cl] ijcce.ac.ir
Platinum(II)5,7-dibromo-2-methyl-8-quinolinolDMSO, Chloride[Pt(C₁₀H₇Br₂NO)(DMSO)Cl] ijcce.ac.ir
Manganese(III)8-quinolinol-Mn(C₉H₆NO)₃ researchgate.net
Manganese(III)2-methyl-8-quinolinol-Mn(C₁₀H₈NO)₃ researchgate.net

This table is illustrative and based on the oxygen-containing analogue due to the lack of specific data for 2-methyl-8-quinolineselenol.

Theoretical and Computational Studies of 8 Quinolineselenol, 2 Methyl

Electronic Structure Calculations (e.g., DFT, Ab Initio)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. These calculations provide insights into orbital energies, charge distribution, and molecular reactivity. Studies on the analog, 2-methyl-8-quinolinol, have utilized DFT methods, such as B3LYP, to elucidate these properties. arabjchem.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. dntb.gov.ua

For the analog, 2-methyl-8-quinolinol, DFT calculations have determined the energies of these frontier orbitals. arabjchem.orgresearchgate.net The HOMO is primarily located over the quinoline (B57606) ring system and the oxygen atom, indicating these are the primary sites for electrophilic attack. The LUMO is also distributed across the aromatic rings. arabjchem.org The energies and related quantum-molecular descriptors calculated for 2-methyl-8-quinolinol provide a predictive framework for its selenium analog.

Table 1: Calculated Quantum-Molecular Descriptors for 8-Quinolinol, 2-methyl- Data sourced from DFT calculations on the analogous oxygen compound.

ParameterSymbolValue (eV)Formula
HOMO EnergyEHOMO-5.73-
LUMO EnergyELUMO-0.99-
Ionization EnergyI5.73I = -EHOMO
Electron AffinityA0.99A = -ELUMO
Energy GapΔE4.74ΔE = ELUMO - EHOMO
Chemical Hardnessη2.37η = (I - A) / 2
Chemical Potentialµ-3.36µ = (EHOMO + ELUMO) / 2
Electrophilicity Indexω2.38ω = µ² / (2η)

Source: Adapted from computational studies on 8-hydroy-2-methyl quinoline. arabjchem.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface displays regions of varying electron density, typically color-coded where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). arabjchem.org

In studies of the analog 2-methyl-8-quinolinol, MEP analysis reveals that the most negative potential is concentrated around the nitrogen and oxygen atoms, identifying them as key sites for electrophilic interaction. The hydrogen of the hydroxyl group shows a region of positive potential, marking it as a site for nucleophilic interaction. arabjchem.org This analysis suggests that for 8-Quinolineselenol, 2-methyl-, the selenium and nitrogen atoms would be the primary centers of negative potential.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for identifying the most stable three-dimensional structure of a molecule. For flexible molecules, Molecular Dynamics (MD) simulations can be employed to explore the potential energy surface and identify stable conformers. arabjchem.org

For quinoline derivatives like 2-methyl-8-quinolinol, the primary structure is relatively rigid due to the fused aromatic rings. However, different orientations of substituent groups can be investigated. MD simulations, coupled with DFT calculations, have been used to confirm the most stable geometries of such quinoline derivatives before further analysis of their electronic properties. arabjchem.org These studies ensure that the calculated properties correspond to the ground-state conformation of the molecule.

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry allows for the detailed modeling of chemical reaction pathways, including the identification of transition states and the calculation of activation energies. This is essential for understanding reaction mechanisms and predicting kinetics. imperial.ac.uk

Ligand Field Theory Applications to 8-Quinolineselenol, 2-methyl- Metal Complexes

Ligand Field Theory (LFT) is an extension of molecular orbital theory used to describe the electronic structure and bonding in transition metal complexes. wikipedia.org It explains how the interaction between metal d-orbitals and ligand orbitals leads to a splitting of the d-orbital energies, which determines the complex's magnetic properties, color, and stability. fiveable.melibretexts.org

Computational studies on metal complexes of the analog, 2-methyl-8-quinolinol, serve as an excellent proxy. For instance, DFT calculations have been performed on nitrosylruthenium(II) complexes containing 2-methyl-8-quinolinol ligands. researchgate.net These studies analyze the frontier orbitals of the resulting complex, showing how the HOMO and LUMO are influenced by the {Ru(II)-NO+} group. The analysis provides insight into the structure, reactivity, and physicochemical properties of the complex, which are key aspects explained by LFT. researchgate.net Similarly, a zinc(II) complex with 2-methyl-8-quinolinol has been synthesized and characterized, with its properties being relevant to applications in organic light-emitting diodes (OLEDs). ijcce.ac.irijcce.ac.irijcce.ac.ir Computational modeling of these complexes helps to rationalize their electronic transitions and luminescence properties. ijcce.ac.ir

Quantitative Structure-Activity Relationship (QSAR) Derivations (if applicable to non-biological systems)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its activity. While often used in drug design, QSAR can also be applied to non-biological systems to predict properties like reactivity or material performance.

Specific non-biological QSAR studies for 8-Quinolineselenol, 2-methyl- are not prominent in the literature. However, QSAR studies on related quinolinone derivatives have been performed to predict antituberculosis activity. nih.gov In these models, descriptors such as van der Waals volume, electron density, and electronegativity were found to be pivotal. The models suggested that electron-withdrawing groups increased activity by reducing molecular electronegativity. nih.gov Such an approach could theoretically be applied to a series of 8-quinolineselenol derivatives to correlate structural modifications with non-biological properties, such as their performance as ligands in catalysis or as components in materials science, by identifying key molecular descriptors that govern their function.

Advanced Spectroscopic and Analytical Characterization Techniques for 8 Quinolineselenol, 2 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ⁷⁷Se NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. For 8-Quinolineselenol, 2-methyl-, a combination of ¹H, ¹³C, and ⁷⁷Se NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.

¹H and ¹³C NMR: The proton and carbon NMR spectra are essential for mapping the carbon-hydrogen framework. The spectra would be compared with those of its well-documented oxygen analogue, 2-methyl-8-quinolinol, to note the influence of the selenium atom on the chemical shifts of the quinoline (B57606) ring protons and carbons. In a study of a zinc complex of 2-methyl-8-quinolinol, NMR spectra were recorded at room temperature in DMSO-d6 using a 300 MHz spectrometer. nih.gov For 8-Quinolineselenol, 2-methyl-, one would expect distinct signals for the methyl group protons and the aromatic protons on the quinoline core. The substitution of selenium for oxygen is expected to cause noticeable shifts, particularly for the carbons and protons in proximity to the C8 position.

⁷⁷Se NMR: With a natural abundance of 7.63% and a spin of ½, the ⁷⁷Se nucleus is a sensitive probe for its local chemical environment. nist.gov ⁷⁷Se NMR yields narrow lines over a very wide chemical shift range, making it an excellent tool for studying organoselenium compounds. nist.gov The chemical shift of the ⁷⁷Se nucleus in 8-Quinolineselenol, 2-methyl- would provide direct evidence of the C-Se bond formation. Studies have shown that interactions with other molecules, such as quinoline, can cause significant shifts in the ⁷⁷Se resonance. epa.gov The spectrum may also exhibit coupling to protons (ⁿJSe,H), which can provide through-bond connectivity information. nist.gov

Table 1: Predicted NMR Data for 8-Quinolineselenol, 2-methyl-

Nucleus Predicted Chemical Shift (ppm) Expected Multiplicity & Coupling Notes
¹H ~2.7SingletMethyl group (C2-CH₃)
~7.0 - 8.5Multiplets, DoubletsAromatic protons on the quinoline ring
~4.0 - 5.0Broad SingletSelenol proton (-SeH), position is solvent-dependent and may exchange
¹³C ~25SingletMethyl carbon (C2-C H₃)
~110 - 160Multiple SingletsAromatic and heteroaromatic carbons
⁷⁷Se Wide RangeSinglet or MultipletDependent on solvent and proton coupling. Chemical shift is highly sensitive to the electronic environment.

Mass Spectrometry (e.g., HRMS, ESI-MS) for Purity and Molecular Formula Confirmation

Mass spectrometry (MS) is critical for confirming the molecular weight and elemental composition of a synthesized compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements.

For 8-Quinolineselenol, 2-methyl- (molecular formula C₁₀H₉NSe), the expected monoisotopic mass is approximately 222.990 g/mol . HRMS analysis would aim to detect the protonated molecular ion [M+H]⁺ at a high resolution, allowing for the unambiguous confirmation of the elemental formula. The isotopic pattern of selenium, which has several naturally occurring isotopes (notably ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, and ⁸²Se), provides a characteristic signature in the mass spectrum that confirms the presence of the element.

Studies on other organoselenium compounds have shown that fragmentation can occur even under mild ionization conditions. nist.gov Techniques such as post-column complexation with crown ethers have been used to reduce fragmentation and enhance the signal of the molecular ion in ESI-MS. nist.govtcichemicals.com

Table 2: High-Resolution Mass Spectrometry Data for 8-Quinolineselenol, 2-methyl-

Parameter Value Source
Molecular Formula C₁₀H₉NSe-
Monoisotopic Mass 222.9900 g/mol Calculated
Expected Ion (ESI+) [C₁₀H₁₀NSe]⁺-
Calculated m/z (for ⁸⁰Se) 223.9978Calculated

Vibrational Spectroscopy (e.g., FT-IR, Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of 8-Quinolineselenol, 2-methyl- would be expected to show characteristic peaks for the C-H stretching of the methyl and aromatic groups, as well as C=C and C=N stretching vibrations from the quinoline ring system between 1000 and 1600 cm⁻¹. epa.gov A key feature to identify would be the Se-H stretching vibration, which is typically weak and appears in the range of 2250-2400 cm⁻¹. The C-Se stretching vibration is expected in the fingerprint region, typically between 500 and 700 cm⁻¹. Comparison with the FT-IR spectrum of the oxygen analogue, 2-methyl-8-quinolinol, which shows a broad O-H stretch around 3200-3600 cm⁻¹, would highlight the successful incorporation of the selenol group. tcichemicals.comnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C-Se and Se-H bonds are expected to be Raman active due to the polarizability of the selenium atom. Aromatic ring vibrations would also be prominent.

Table 3: Expected Vibrational Frequencies for 8-Quinolineselenol, 2-methyl-

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Notes
Aromatic C-H Stretch3000 - 3100FT-IR, RamanCharacteristic of the quinoline ring.
Aliphatic C-H Stretch2850 - 3000FT-IR, RamanFrom the 2-methyl group.
Se-H Stretch2250 - 2400FT-IR, RamanDiagnostic for the selenol group. Often weak in IR.
C=N, C=C Stretch1400 - 1650FT-IR, RamanQuinoline ring skeletal vibrations.
C-Se Stretch500 - 700FT-IR, RamanIndicates the carbon-selenium bond.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy probe the electronic transitions within a molecule, providing insights into its chromophoric and luminescent properties.

UV-Vis Spectroscopy: The quinoline ring system is a known chromophore. The UV-Vis spectrum of 8-Quinolineselenol, 2-methyl- is expected to show strong absorption bands corresponding to π-π* transitions. The replacement of the hydroxyl group in 2-methyl-8-quinolinol with a more polarizable and heavier selenol group is predicted to cause a bathochromic (red) shift in the absorption maxima. A study on a Zn(II) complex of 2-methyl-8-quinolinol reported that UV-Vis spectra were recorded using a Shimadzu 2100 spectrometer. nih.gov

Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent. The emission properties of 8-Quinolineselenol, 2-methyl- would be investigated to determine its potential as a fluorophore. The emission wavelength and quantum yield are sensitive to the molecular structure and environment. For instance, a zinc complex of the oxygen analogue, 2-methyl-8-quinolinol, was found to exhibit green electroluminescence at 517 nm and 539 nm when used as a dopant in OLEDs. The free 2-methyl-8-quinolinol ligand also shows fluorescence, and the introduction of selenium could modify these properties, potentially leading to applications in sensing or imaging.

Table 4: Comparative Electronic Spectroscopy Data

Compound Technique λmax (nm) Emission λ (nm) Notes
2-methyl-8-quinolinol UV-Vis, Fluorescence~350 (predicted)~500-550 (solid state)Data based on reported spectra for the ligand and its complexes.
8-Quinolineselenol, 2-methyl- UV-Vis, Fluorescence>350 (predicted)To be determinedExpected bathochromic shift due to selenium.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. An XRD analysis of a suitable crystal of 8-Quinolineselenol, 2-methyl- would provide accurate bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding and π-stacking.

Table 5: Comparison of Key Structural Parameters

Parameter 8-hydroxy-2-methylquinoline 8-Quinolineselenol, 2-methyl- (Predicted) Notes
Crystal System To be confirmed from CCDCTo be determinedDependent on crystal packing.
C8-X Bond Length (Å) ~1.36 (X=O)~1.85-1.95 (X=Se)The C-Se bond is significantly longer than the C-O bond.
Intermolecular Interactions Hydrogen bonding (O-H···N)Hydrogen bonding (Se-H···N), potential Se···Se interactionsSelenol hydrogen bonds are weaker than hydroxyl ones.

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) for Electronic State Analysis

X-ray spectroscopy techniques like XPS and XAS are powerful for probing the elemental composition and local electronic and coordination environment of atoms, particularly in the solid state.

X-ray Photoelectron Spectroscopy (XPS): XPS would be used to determine the elemental composition of the surface and the oxidation state of selenium. The spectrum would show characteristic peaks for C 1s, N 1s, and Se 3d. The binding energy of the Se 3d peak is diagnostic of its oxidation state. For a selenol (R-SeH) or a selenide (B1212193), where selenium is in the -2 oxidation state, the Se 3d₅/₂ peak is expected to appear in the range of 53-56 eV. This would clearly distinguish it from elemental selenium (Se⁰, ~55-57 eV) or higher oxidation states like selenite (B80905) (Se⁴⁺, >58 eV).

X-ray Absorption Spectroscopy (XAS): Se K-edge XAS provides detailed information about the coordination environment of the selenium atom. The X-ray Absorption Near Edge Structure (XANES) region is sensitive to the oxidation state and local geometry (e.g., protonation state). nih.gov The Extended X-ray Absorption Fine Structure (EXAFS) region can be analyzed to determine the bond distances and coordination numbers of the neighboring atoms, confirming the C-Se bond distance in the solid state. XAS is particularly valuable as it does not require crystalline samples.

Table 6: Expected X-ray Spectroscopy Data for 8-Quinolineselenol, 2-methyl-

Technique Core Level / Edge Expected Binding Energy / Feature Information Obtained
XPS Se 3d~54-56 eVConfirmation of Se presence and its -2 oxidation state.
C 1s~285 eVCarbon backbone.
N 1s~400 eVQuinoline nitrogen.
XAS Se K-edge XANESEdge position characteristic of Se(-II)Oxidation state and local coordination geometry. nih.gov
XAS Se K-edge EXAFSOscillations corresponding to Se-C backscatteringSe-C bond distance and coordination number.

Applications of 8 Quinolineselenol, 2 Methyl in Materials Science

Incorporation into Polymeric Systems

The integration of selenium into polymer backbones can impart unique functionalities, including redox responsiveness and enhanced optical-electrical characteristics such as high refractive index and photoconductivity. rsc.org

The synthesis of polymers incorporating 8-Quinolineselenol, 2-methyl- can be approached through several established methods for creating selenium-containing polymers. These methods include the polymerization of selenium-containing monomers, the use of selenium-containing initiators or mediators in controlled polymerization reactions, and the post-polymerization modification of existing polymers with selenium-containing molecules. rsc.org For instance, a monomer could be designed from 8-Quinolineselenol, 2-methyl- by introducing a polymerizable group, such as a vinyl or acrylate (B77674) moiety, to the quinoline (B57606) ring or through the selenol group. This monomer could then be copolymerized with other monomers like methyl methacrylate (B99206) to create functional polymers. This approach has been demonstrated with the oxygen analog, 8-hydroxyquinoline (B1678124), to produce thermally stable, luminescent copolymers. nih.gov

The synthesis of organoselenium polymers is an active area of research, with various strategies being developed to control the polymer architecture and resulting properties.

Table 1: Synthetic Strategies for Organoselenium Polymers

Polymerization MethodDescriptionPotential for 8-Quinolineselenol, 2-methyl-
Monomer Polymerization Synthesis of a monomer containing the 8-Quinolineselenol, 2-methyl- unit followed by polymerization.A versatile method to control the concentration of the selenium moiety in the final polymer.
Selenium-Containing Initiators Use of an initiator with a selenium functional group to start the polymerization process.Could lead to polymers with selenium at the chain ends, influencing surface properties.
Post-Polymerization Modification Chemical modification of a pre-existing polymer to introduce the 8-Quinolineselenol, 2-methyl- group.A useful technique for functionalizing commercially available polymers.

Organoselenium polymers are increasingly investigated for their potential in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netnih.gov The introduction of selenium can influence the frontier molecular orbital energy levels (HOMO-LUMO gap) and enhance charge transport properties. researchgate.net While direct studies on polymers from 8-Quinolineselenol, 2-methyl- are limited, the well-documented performance of metal complexes of its oxygen analog, 2-methyl-8-quinolinol, in OLEDs highlights the potential of the quinoline scaffold. nih.govijcce.ac.ir For example, zinc complexes of 2-methyl-8-quinolinol have been used as dopants to achieve green electroluminescence in OLEDs. nih.govijcce.ac.ir The higher polarizability of selenium compared to oxygen could lead to polymers with improved charge-carrying capabilities and altered emission wavelengths, making 8-Quinolineselenol, 2-methyl- a promising candidate for creating novel optoelectronic materials. rsc.orgresearchgate.net

Self-Assembled Monolayers (SAMs) and Surface Functionalization

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed spontaneously on a substrate, offering a powerful method to tailor surface properties. mdpi.com Selenols, the selenium analogs of thiols, have been shown to form stable SAMs on gold and other metal surfaces. nih.gov These selenium-based SAMs exhibit distinct structural and reactivity properties compared to their sulfur counterparts, providing a flexible framework for creating new materials. nih.gov

The 8-Quinolineselenol, 2-methyl- molecule is well-suited for the formation of SAMs, with the selenol group acting as the anchor to the substrate and the quinoline moiety providing a functional surface. The orientation and packing of the quinoline units can be controlled to create surfaces with specific chemical and physical properties. Research on similar quinoline-thiol derivatives has demonstrated the formation of ordered monolayers on gold, where the quinoline groups are exposed, creating a hydrophilic surface. pku.edu.cnnih.gov The use of a selenol head group is expected to provide a robust and stable monolayer.

Nanomaterial Synthesis and Functionalization Using 8-Quinolineselenol, 2-methyl- Ligands

The functionalization of nanoparticles with organic ligands is a crucial step in controlling their stability, dispersibility, and functionality for various applications. researchgate.netrsc.org Selenol-containing ligands, including potentially 8-Quinolineselenol, 2-methyl-, can act as effective capping agents for a variety of nanoparticles. The selenium atom can strongly coordinate to the surface of metal and semiconductor nanoparticles, providing a stable protective layer. nih.gov

The quinoline portion of the 8-Quinolineselenol, 2-methyl- ligand offers additional functionalities. For instance, the nitrogen atom in the quinoline ring can act as a coordination site for other metal ions or as a basic site for catalytic applications. Furthermore, the aromatic quinoline system can influence the electronic properties of the nanoparticle. While specific research on the use of 8-Quinolineselenol, 2-methyl- in nanomaterial synthesis is not widely reported, the principles of using bifunctional ligands are well-established. For example, the synthesis of bis(2-methyl-8-hydroxyquinoline) lead nanoparticles for OLED applications has been demonstrated, indicating the utility of this ligand family in creating functional nanomaterials. ijcce.ac.ir

Table 2: Potential Roles of 8-Quinolineselenol, 2-methyl- in Nanomaterial Science

Application AreaRole of 8-Quinolineselenol, 2-methyl-Expected Outcome
Nanoparticle Synthesis Capping agent to control particle size and prevent aggregation.Stable, well-dispersed nanoparticles with functional surfaces.
Surface Functionalization Ligand to impart specific chemical or physical properties to the nanoparticle surface.Nanoparticles with tailored surface chemistry for sensing, catalysis, or biomedical applications.
Hybrid Nanomaterials Building block for creating hybrid materials with combined properties of the nanoparticle and the organic ligand.Materials with unique optical, electronic, or magnetic properties.

Sensing Applications in Chemical and Environmental Analysis

Organoselenium compounds are being explored for their potential in chemical and environmental sensing due to their unique reactivity and spectroscopic properties. nih.gov The quinoline moiety, in particular, is a well-known fluorophore, and its derivatives are widely used as fluorescent chemosensors. The combination of the quinoline ring with a selenol group in 8-Quinolineselenol, 2-methyl- could lead to novel sensors with high sensitivity and selectivity.

The selenol group can interact with various analytes, including heavy metal ions and reactive oxygen species, leading to a change in the fluorescence or electrochemical properties of the molecule. This change can be used as a signal for the detection of the target analyte. While direct applications of 8-Quinolineselenol, 2-methyl- in sensing are yet to be extensively reported, the broader class of luminescent molecular sensors based on transition-metal complexes with ligands similar to quinoline derivatives shows significant promise. ijcce.ac.ir The diverse organometallic chemistry of selenium suggests that 8-Quinolineselenol, 2-methyl- could be a valuable platform for developing new analytical methods for environmental monitoring and chemical analysis. nih.gov

Exploration of Biological Mechanisms Involving 8 Quinolineselenol, 2 Methyl

Interactions with Biomolecules: A Mechanistic Perspective

Enzyme Active Site Targeting and Inhibition Mechanisms (e.g., metalloenzymes)

No studies have been identified that investigate the interaction of 8-Quinolineselenol, 2-methyl- with enzyme active sites. Research on related quinoline (B57606) derivatives suggests that the quinoline scaffold can interact with various enzymes, and the selenium atom in organoselenium compounds is known to target metalloenzymes. However, without specific data, any discussion on inhibition mechanisms would be conjectural.

DNA/RNA Binding Studies and Intercalation Mechanisms

There is no available research on the binding of 8-Quinolineselenol, 2-methyl- to DNA or RNA. While some quinoline compounds are known to act as DNA intercalators, the influence of the 2-methyl and 8-selenol substituents on this potential activity has not been studied.

Protein Interaction Studies (e.g., ligand-protein binding thermodynamics)

Specific thermodynamic data, such as binding affinities and enthalpic/entropic contributions, for the interaction of 8-Quinolineselenol, 2-methyl- with any protein are not available in the current scientific literature.

Redox Cycling and Radical Scavenging Mechanisms at the Molecular Level

While organoselenium compounds are well-known for their redox properties and radical scavenging activities, the specific molecular mechanisms for 8-Quinolineselenol, 2-methyl- have not been elucidated. tandfonline.comacs.org The interplay between the quinoline nucleus and the selenol group in mediating such activities remains an open area for investigation.

Cellular Uptake and Subcellular Distribution Studies (Mechanistic Chemical Biology)

There is a lack of studies determining the mechanisms of cellular uptake and the subsequent subcellular localization of 8-Quinolineselenol, 2-methyl-. Understanding how this compound traverses cellular membranes and where it accumulates within the cell is crucial for elucidating its potential biological effects.

Design of Probes and Tracers for Biological Pathway Elucidation

The potential of 8-Quinolineselenol, 2-methyl- as a scaffold for the design of biological probes or tracers has not been explored. The quinoline moiety can serve as a fluorophore, but its utility in developing probes would depend on its specific photophysical properties and biological targeting capabilities, which are currently unknown. nih.gov

Future Research Directions and Emerging Paradigms for 8 Quinolineselenol, 2 Methyl

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex organic molecules is increasingly benefiting from the adoption of flow chemistry and automated platforms. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput screening and optimization.

Automated Synthesis: Automated synthesis platforms are revolutionizing drug discovery and materials science by enabling the rapid generation of compound libraries. These systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention. While direct application to 8-Quinolineselenol, 2-methyl- has not been reported, the existing platforms are capable of performing a wide range of reactions, including those necessary for the synthesis of heterocyclic compounds. Future work could involve the development of automated protocols for the synthesis of a library of substituted quinoline (B57606) selenols, with variations in the substituents on the quinoline ring. This would facilitate the systematic exploration of their structure-activity relationships for various applications.

A potential automated synthesis workflow could involve the following steps:

Automated dispensing of starting materials (e.g., a substituted 2-methyl-8-aminoquinoline precursor and a selenium-introducing reagent).

Execution of the selenation reaction under optimized conditions in a flow or batch reactor.

In-line purification of the crude product using automated chromatography.

Characterization of the purified 8-Quinolineselenol, 2-methyl- derivative using integrated analytical techniques like mass spectrometry and NMR.

Development of Advanced Spectroscopic Techniques for In Situ Monitoring

The real-time monitoring of chemical reactions provides invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. The development and application of advanced in situ spectroscopic techniques are crucial for understanding and optimizing the synthesis of novel compounds like 8-Quinolineselenol, 2-methyl-.

Given the reactivity of selenium compounds, in situ monitoring would be particularly beneficial. Techniques such as Fourier-transform infrared (FTIR), Raman, and UV-Vis spectroscopy can be employed to track the progress of the reaction, identify key intermediates, and ensure the desired product is being formed. For example, the synthesis of a zinc complex of 2-methyl-8-quinolinol has been characterized using FT-IR, ¹H and ¹³C NMR, and UV–Vis spectroscopy, demonstrating the utility of these techniques for related quinoline structures. ijcce.ac.irijcce.ac.ir

Future research should focus on:

Coupled Spectroscopic Techniques: Combining multiple in situ spectroscopic methods (e.g., FTIR and Raman) to obtain a more comprehensive understanding of the reaction dynamics.

Fiber-Optic Probes: Utilizing fiber-optic probes to enable non-invasive, real-time monitoring within the reaction vessel, even under harsh conditions.

Chemometrics: Employing advanced data analysis techniques to de-convolute complex spectral data and extract meaningful kinetic and mechanistic information.

The table below outlines potential spectroscopic techniques and their expected utility in monitoring the synthesis of 8-Quinolineselenol, 2-methyl-.

Spectroscopic TechniqueInformation ProvidedPotential Application for 8-Quinolineselenol, 2-methyl-
FTIR Spectroscopy Vibrational modes of functional groupsMonitoring the disappearance of precursor functional groups (e.g., -NH2) and the appearance of the C-Se bond.
Raman Spectroscopy Complementary vibrational information, particularly for symmetric bondsDetecting the Se-H or Se-Se bond vibrations.
UV-Vis Spectroscopy Electronic transitions, conjugationTracking the formation of the quinoline ring system and changes in conjugation upon selenation.
NMR Spectroscopy Nuclear spin transitions, molecular structureCharacterizing the final product and identifying intermediates by analyzing chemical shifts and coupling constants.

Multi-Component Reactions Involving 8-Quinolineselenol, 2-methyl-

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying experimental procedures. wikipedia.org The synthesis of quinoline derivatives has been a fertile ground for the application of MCRs, with named reactions like the Doebner-von Miller, Friedländer, and Povarov syntheses being prominent examples.

While there are no specific reports of MCRs for the direct synthesis of 8-Quinolineselenol, 2-methyl-, this remains a highly promising area for future exploration. Research could focus on designing novel MCRs that incorporate a selenium-containing building block. For example, a modified Doebner-von Miller reaction could potentially utilize a selenium-containing aniline (B41778) derivative as a starting material.

The advantages of developing an MCR for 8-Quinolineselenol, 2-methyl- include:

Increased Efficiency: A one-pot synthesis would be significantly more time- and resource-efficient than a multi-step sequence.

Diversity-Oriented Synthesis: MCRs are well-suited for generating libraries of compounds by varying the different components, which would be valuable for screening for biological activity or material properties.

Atom Economy: MCRs generally exhibit high atom economy, aligning with the principles of green chemistry.

A hypothetical MCR for the synthesis of a 2-methyl-8-quinolineselenol derivative could involve the reaction of an 8-seleno-substituted aniline, an α,β-unsaturated aldehyde, and another component to introduce further functionalization.

Sustainable and Circular Economy Approaches for 8-Quinolineselenol, 2-methyl- Research

The principles of sustainable chemistry and the circular economy are increasingly guiding chemical research and development. These paradigms emphasize the use of renewable resources, the minimization of waste, and the design of products that can be reused or recycled.

Sustainable Synthesis: Future research on 8-Quinolineselenol, 2-methyl- should prioritize the development of sustainable synthetic routes. This includes:

Green Solvents: Utilizing environmentally benign solvents like water or bio-derived solvents. The synthesis of 2-methylquinolines in water has already been demonstrated. researchgate.net

Catalysis: Employing catalytic methods to reduce the use of stoichiometric reagents and improve energy efficiency.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Circular Economy: A circular economy approach to research on 8-Quinolineselenol, 2-methyl- would involve considering the entire lifecycle of the compound. This includes:

Design for Degradation or Recycling: Designing the molecule and its applications in a way that facilitates its breakdown into non-toxic components or its recovery and reuse at the end of its life.

Waste Valorization: Investigating the potential to use waste products from other processes as starting materials for the synthesis of the quinoline scaffold.

Life Cycle Assessment: Conducting a thorough life cycle assessment to evaluate the environmental impact of the synthesis and application of 8-Quinolineselenol, 2-methyl-.

Interdisciplinary Research Foci for 8-Quinolineselenol, 2-methyl-

The unique combination of a quinoline scaffold and a selenium atom in 8-Quinolineselenol, 2-methyl- makes it a compelling candidate for a wide range of interdisciplinary research applications.

Medicinal Chemistry: Quinoline derivatives are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.org Organoselenium compounds are also of significant interest in medicinal chemistry due to their antioxidant and anticancer activities. sigmaaldrich.com The combination of these two pharmacophores in 8-Quinolineselenol, 2-methyl- suggests a high potential for novel therapeutic applications. Future research should involve:

Biological Screening: Systematic screening of 8-Quinolineselenol, 2-methyl- and its derivatives against a panel of disease targets.

Mechanism of Action Studies: Investigating the molecular mechanisms by which these compounds exert their biological effects.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to identify the key structural features responsible for their activity.

Materials Science: The photoluminescent properties of quinoline derivatives, such as the zinc complex of 2-methyl-8-quinolinol, make them promising materials for organic light-emitting diodes (OLEDs). ijcce.ac.irijcce.ac.ir The introduction of a heavy atom like selenium could potentially modulate the photophysical properties of the quinoline scaffold, leading to new materials with enhanced performance. Future research in this area could explore:

Synthesis of Metal Complexes: Preparing and characterizing metal complexes of 8-Quinolineselenol, 2-methyl- to investigate their luminescent properties.

Device Fabrication: Incorporating these new materials into OLEDs and other electronic devices to evaluate their performance.

Computational Modeling: Using computational methods to predict the electronic and photophysical properties of novel quinoline selenol derivatives.

Q & A

Basic: What are the recommended synthetic routes for 8-Quinolineselenol, 2-methyl-, and how can purity be validated?

Synthesis typically involves selenolation of 2-methyl-8-quinolinol derivatives under controlled conditions. For example, Nakamura and Sekido () describe methods for synthesizing analogous selenol compounds using water-dioxan mixtures to optimize reaction efficiency. Post-synthesis, purity validation should include:

  • High-Performance Liquid Chromatography (HPLC) to isolate and quantify the compound.
  • Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., distinguishing selenol protons from impurities).
  • Elemental Analysis to verify stoichiometric ratios of C, H, N, and Se.
    Reproducibility requires strict control of reaction parameters (temperature, solvent purity, and inert atmosphere) and adherence to protocols from validated literature .

Basic: Which spectroscopic techniques are critical for characterizing 8-Quinolineselenol, 2-methyl-?

Key techniques include:

  • UV-Vis Spectroscopy : To study electronic transitions and acid dissociation constants (pKa) in varying solvent systems, as demonstrated for analogous compounds in water-dioxan mixtures .
  • Infrared (IR) Spectroscopy : Identification of Se-H stretching vibrations (~2200–2400 cm⁻¹) and quinoline ring vibrations.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks and isotopic patterns specific to selenium.
    Cross-referencing data with computational simulations (e.g., DFT for vibrational modes) enhances reliability .

Advanced: How can researchers address contradictions in spectroscopic or reactivity data for this compound?

Contradictions often arise from solvent effects, impurities, or instrumental variability. A systematic approach includes:

  • Replicate Experiments : Conduct multiple trials under identical conditions to assess consistency .
  • Comparative Analysis : Benchmark results against published data for structurally similar compounds (e.g., 8-hydroxyquinoline derivatives) .
  • Multi-Technique Validation : Combine NMR, X-ray crystallography, and computational modeling to resolve ambiguities in functional group assignments .
    Document discrepancies in supplementary materials with detailed methodological notes to aid peer review .

Advanced: What computational methods are suitable for predicting the electronic properties of 8-Quinolineselenol, 2-methyl-?

Density Functional Theory (DFT) is widely used to model:

  • Electron Density Distribution : To predict reactive sites (e.g., selenium lone pairs) for ligand-binding studies.
  • Acid Dissociation Constants (pKa) : Solvent effects can be simulated using continuum solvation models (e.g., COSMO-RS) .
  • Spectroscopic Correlations : Compare calculated IR/Raman spectra with experimental data to validate models. Open-source software like Gaussian or ORCA is recommended for transparency .

Experimental Design: How to ensure reproducibility in studies involving 8-Quinolineselenol, 2-methyl-?

  • Standardized Protocols : Document reaction conditions (e.g., solvent ratios, temperature gradients) in detail, referencing established methodologies .
  • Blind Trials : Use independent researchers to repeat key experiments, minimizing observer bias .
  • Data Logging : Maintain raw data (e.g., chromatograms, spectra) in accessible formats with metadata (instrument settings, calibration dates) .

Data Analysis: What statistical approaches are appropriate for interpreting biological or catalytic activity data?

  • Hypothesis Testing : Apply t-tests or ANOVA to compare activity across experimental groups, as seen in chromatographic studies of related compounds (e.g., Bonferroni correction for multiple comparisons) .
  • Uncertainty Quantification : Report confidence intervals for IC₅₀ values or catalytic efficiency using tools like SPSS or R .
  • Dose-Response Modeling : Use nonlinear regression to fit activity data, ensuring residuals are randomly distributed to confirm model validity .

Advanced: How to investigate the mechanistic role of 8-Quinolineselenol, 2-methyl- in catalytic or biological systems?

  • Kinetic Studies : Monitor reaction rates under varying substrate concentrations to infer mechanism (e.g., Michaelis-Menten kinetics).
  • Isotopic Labeling : Use ⁷⁷Se or deuterated analogs to trace selenium participation in redox cycles .
  • Spectroelectrochemistry : Couple electrochemical methods with UV-Vis or EPR to identify intermediate species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.